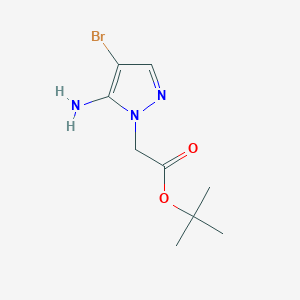![molecular formula C17H15F3N2O3 B2782576 Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate CAS No. 1209347-26-1](/img/structure/B2782576.png)
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate, also known as BECTP, is a novel compound with a variety of potential applications in biochemistry and pharmacology. It is a small molecule that is structurally similar to other compounds such as benzyl acetate and benzyl alcohol, but with an additional trifluoromethyl group. The compound has been studied for its ability to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, BECTP has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
Wissenschaftliche Forschungsanwendungen
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate has been studied for its potential applications in biochemistry and pharmacology. It has been found to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
Wirkmechanismus
The mechanism of action of Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate is not yet fully understood. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied. However, it has been suggested that the compound may act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, this compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and it is structurally similar to other compounds such as benzyl acetate and benzyl alcohol, making it easy to modify for specific applications. Additionally, the compound has been found to possess anti-inflammatory properties and to exhibit cytotoxicity against cancer cell lines, making it a potential therapeutic agent. However, the compound is not yet fully understood, and further research is needed to elucidate its mechanism of action and its potential applications.
Zukünftige Richtungen
The future directions for Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate are numerous. Further research is needed to elucidate its mechanism of action and its potential applications. Additionally, the compound could be studied for its ability to act as an inhibitor of enzymes such as cyclo-oxygenase and lipoxygenase, and its ability to interfere with the activity of proteins involved in signal transduction pathways. Furthermore, further research is needed to determine the compound’s potential therapeutic applications, as well as its potential toxicity. Finally, the compound could be further studied for its potential use in drug delivery systems, as well as its potential use in imaging technologies.
Synthesemethoden
Benzyl 6-[(ethylamino)carbonyl]-4-(trifluoromethyl)-2-pyridinecarboxylate can be synthesized by a variety of methods. One of the most common methods involves the reaction of benzyl alcohol with ethyl chloroformate, followed by deprotonation with sodium hydride, and then the addition of trifluoromethyl-2-pyridinecarboxylic acid. Other methods include the reaction of benzyl alcohol with ethyl chloroformate followed by a Wittig reaction, as well as the reaction of benzyl alcohol with ethyl chloroformate and then the addition of trifluoromethyl-2-pyridinecarboxylic acid.
Eigenschaften
IUPAC Name |
benzyl 6-(ethylcarbamoyl)-4-(trifluoromethyl)pyridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O3/c1-2-21-15(23)13-8-12(17(18,19)20)9-14(22-13)16(24)25-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXQVLHNSPPYPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NC(=CC(=C1)C(F)(F)F)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

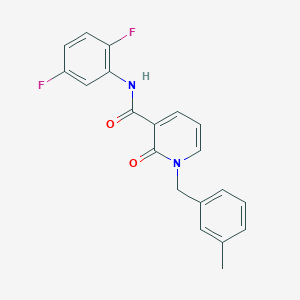
![2-{2,4-dichloro[(4-fluorophenyl)sulfonyl]-5-methoxyanilino}-N,N-dimethylacetamide](/img/structure/B2782495.png)
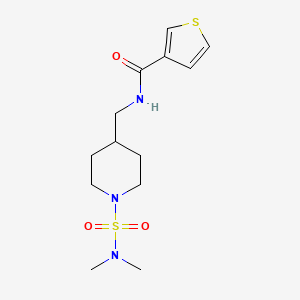

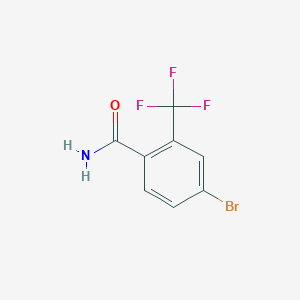

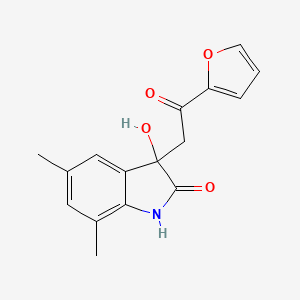
![4-butyl-N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclohexane-1-carboxamide](/img/structure/B2782508.png)

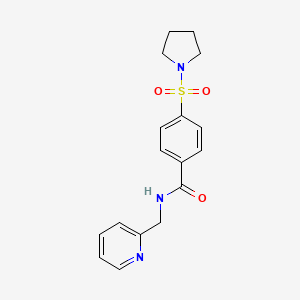
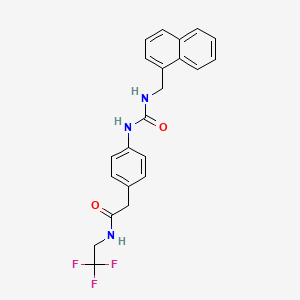
![N-[4-(Dimethylamino)-3-(trifluoromethyl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2782513.png)

